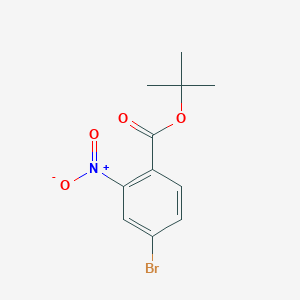












|
REACTION_CXSMILES
|
CN(C)C(=O)C.[Br:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[C:10]([N+:17]([O-:19])=[O:18])[CH:9]=1.C(=O)([O-])[O-].[K+].[K+].Br[C:27]([CH3:30])([CH3:29])[CH3:28]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(OCC)(=O)C.O>[Br:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([O:14][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:13])=[C:10]([N+:17]([O-:19])=[O:18])[CH:9]=1 |f:2.3.4,6.7|
|


|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(C)=O)C
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
41 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
69 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C)(C)C
|
|
Name
|
|
|
Quantity
|
4.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
|
Name
|
temperature,2-bromo-2-methylpropane
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
55 °C
|
|
Type
|
CUSTOM
|
|
Details
|
it was stirred at 55° C. for 10 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added to it, and it
|
|
Type
|
STIRRING
|
|
Details
|
was stirred at 55° C. for 4 hours
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction mixture was cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
WASH
|
|
Details
|
after sequential washing with 10% citric acid aqueous solution and saturated sodium chloride aqueous solution
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
Methanol was added to the obtained residue, solid matter
|
|
Type
|
FILTRATION
|
|
Details
|
was filtrated
|


Reaction Time |
10 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |